molecular formula C23H24N2O7 B2425687 Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-11-7

Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2425687
CAS RN: 868224-11-7
M. Wt: 440.452
InChI Key: GFHBMWCHAOJPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C23H24N2O7 and its molecular weight is 440.452. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has been analyzed for its crystal structure, revealing a three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Baba et al., 2019).

Anticancer Properties

Recent studies have identified compounds similar in structure to Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate as potent topoisomerase I-targeting agents with significant cytotoxic activity against cancer cells (Ruchelman et al., 2004).

Corrosion Inhibition

Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and similar compounds have been explored for their role as corrosion inhibitors for metals, with studies focusing on quantum chemical calculations to establish the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Selective Inhibition in Pharmacological Research

The compound has shown potential as a selective inhibitor in pharmacological research, specifically in the inhibition of steroidogenic factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily. This has implications in investigating the therapeutic potential of SF-1 (Madoux et al., 2008).

Cytotoxicity and Molecular Docking Studies

Synthesis and cytotoxicity studies of novel derivatives of Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate have been conducted, showing in vitro antitumor activity against various cancer cell lines. Molecular docking studies have been used to understand the interaction of these compounds with cancer cells (Saleh et al., 2020).

Antiviral Properties

Some derivatives of Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate have been evaluated for their antiviral properties, specifically against HCV, HBV, HSV-1, and HCMV, showing significant inhibitory activity (Elzahabi, 2017).

Potential in Neurological Applications

Research into central nervous system active compounds, including those related to Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, has indicated potential applications in neurology, although these compounds have shown to be relatively toxic (Hung et al., 1985).

Biomedical Applications

Poly(2-oxazolines), with variations including Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, have been tested for cytotoxicity in vitro, showing low cytotoxicity and supporting their use in biomedical applications, particularly in drug delivery and immunobiology (Kronek et al., 2011).

properties

IUPAC Name

ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7/c1-4-31-22(27)14-32-19-7-5-6-17-16(19)10-11-25(23(17)28)13-21(26)24-18-12-15(29-2)8-9-20(18)30-3/h5-12H,4,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHBMWCHAOJPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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